![molecular formula C6H18Cl2N2 B2559307 (2-Aminoethyl)(tert-butyl)amine dihydrochloride CAS No. 149374-23-2](/img/structure/B2559307.png)
(2-Aminoethyl)(tert-butyl)amine dihydrochloride
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Overview
Description
“(2-Aminoethyl)(tert-butyl)amine dihydrochloride” is a chemical compound with the molecular formula C6H18Cl2N2 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “(2-Aminoethyl)(tert-butyl)amine dihydrochloride” can be represented by the InChI code: 1S/C6H16N2/c1-6(2,3)8-5-4-7/h8H,4-5,7H2,1-3H3 . The exact mass of the molecule is 188.084702 .Physical And Chemical Properties Analysis
“(2-Aminoethyl)(tert-butyl)amine dihydrochloride” is a liquid at room temperature . The molecular weight of the compound is 189.126 . More specific physical and chemical properties like boiling point, melting point, and density are not provided in the search results.Scientific Research Applications
- Application : TBSA can be prepared from the inexpensive oil waste by-product, tert-butyl disulfide. It condenses directly with aldehydes and ketones to form tert-butanesulfinyl imines, which serve as versatile intermediates in the synthesis of N-heterocycles. These include piperidines, pyrrolidines, and azetidines, which are structural motifs found in natural products and therapeutically relevant compounds .
Asymmetric Synthesis via tert-Butanesulfinamide
Mechanism of Action
The mechanism of action for “(2-Aminoethyl)(tert-butyl)amine dihydrochloride” is not specified in the search results. As it is a research chemical, its mechanism of action would depend on the specific context of the research.
Safety and Hazards
“(2-Aminoethyl)(tert-butyl)amine dihydrochloride” is considered hazardous. It has been assigned the signal word “Danger” and is associated with hazard statements H226, H302, H314, and H335 . These statements indicate that the compound is flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
N'-tert-butylethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH/c1-6(2,3)8-5-4-7;;/h8H,4-5,7H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGWNEDOHSCWQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl)(tert-butyl)amine dihydrochloride |
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